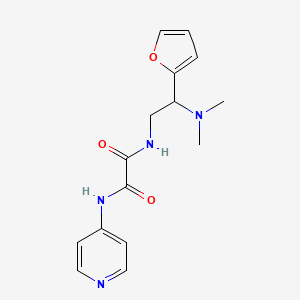
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, also known as DFO, is a chemical compound that has attracted considerable attention in scientific research due to its unique properties. DFO is a fluorescent chelator that has been used extensively in bioimaging studies, particularly for the detection of iron in biological systems.
Applications De Recherche Scientifique
Synthetic Methods and Characterization
- The synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, involved aldol condensation and was confirmed by spectroscopic analyses. Computational calculations provided a correlation with experimental data, highlighting the potential for generating various heterocyclic compounds, including oxazoles and pyrazoles (Singh, Rawat, & Sahu, 2014).
Computational Studies
- A computational study on the aforementioned pyrrole chalcone derivative revealed insights into molecular electrostatic potential surface, natural bond orbital interactions, and electronic descriptors. This study provided a theoretical basis for understanding the molecular interactions and stability of such compounds (Singh, Rawat, & Sahu, 2014).
Applications in Catalysis
- The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols was investigated, showcasing its utility in synthetic chemistry. The reaction mechanism involved the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting the versatility of dimethylamino-functionalized compounds in catalysis (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial and Antitumor Activities
- The synthesis and biological evaluation of new pyrazolopyridine derivatives were performed, showing significant antioxidant, antitumor, and antimicrobial activities. This study exemplifies the potential biomedical applications of compounds with dimethylamino functional groups (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Molecular and Electronic Structure Studies
- Research on triarylamine on nanocrystalline TiO2 in its reduced and oxidized state provided insights into the electronic and molecular structures through photoelectron spectroscopy and density functional theory calculations. This work highlights the relevance of dimethylamino compounds in materials science and electronic applications (Westermark, Tingry, Persson, Rensmo, Lunell, Hagfeldt, & Siegbahn, 2001).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19(2)12(13-4-3-9-22-13)10-17-14(20)15(21)18-11-5-7-16-8-6-11/h3-9,12H,10H2,1-2H3,(H,17,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINMJPBIPFPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
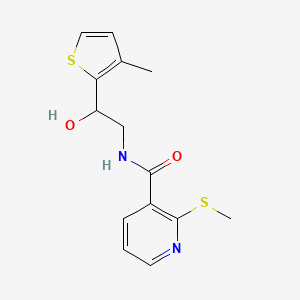
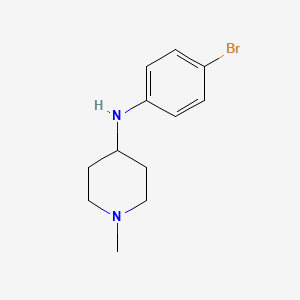

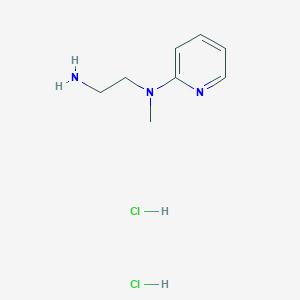

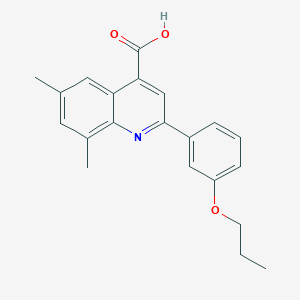
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)
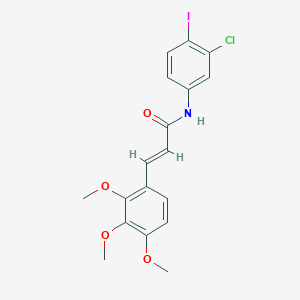



![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)
